molecular formula C27H28N6O5S B3325381 Belumosudil mesylate CAS No. 2109704-99-4

Belumosudil mesylate

Número de catálogo B3325381
Número CAS: 2109704-99-4
Peso molecular: 548.6 g/mol
Clave InChI: BGNMZPDNJWWQCU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Belumosudil, also known as KD025, is a medication used for the treatment of chronic graft versus host disease (cGvHD). It belongs to the class of drugs known as serine/threonine kinase inhibitors . Specifically, it is an inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2; ROCK-II) . It binds to and inhibits the serine/threonine kinase activity of ROCK2 . This inhibits ROCK2-mediated signaling pathways which play major roles in pro- and anti-inflammatory immune cell responses .


Synthesis Analysis

The synthesis of Belumosudil involves base-assisted cyclization resulting in the formation of the quinazolinone. This is then converted to the 4-chloroquinazoline using thionyl chloride. The final reaction is a direct SNAr reaction using 5-amino indazole that completes the synthesis of Belumosudil .


Molecular Structure Analysis

Belumosudil has a molecular formula of C26H24N6O2 . It is a small molecule and its structure includes a quinazolinone ring, which is crucial for its activity.


Chemical Reactions Analysis

Belumosudil is an orally bioavailable inhibitor of ROCK-II that is greater than 200-fold selective over ROCK-I . It has anti-fibrotic properties .


Physical And Chemical Properties Analysis

Belumosudil mesylate has a chemical formula of C27H28N6O5S and a molecular weight of 548.61 . It is soluble in DMSO .

Aplicaciones Científicas De Investigación

1. Treatment of Chronic Graft-Versus-Host Disease (cGVHD)

Belumosudil mesylate is primarily recognized for its effectiveness in treating cGVHD. It acts as a selective Rho-associated coiled-coil-containing protein kinase 2 (ROCK2) inhibitor, providing a novel approach to managing cGVHD by regulating Th17/regulatory T cells balance and controlling profibrotic pathways (Blair, 2021); (Jagasia et al., 2021). Clinical studies have shown that belumosudil effectively improves response rates in patients with cGVHD, including those who have failed multiple prior lines of systemic therapy (Cutler et al., 2020).

2. Pharmacokinetic Interactions

Research indicates that the metabolism of belumosudil is primarily dependent on cytochrome P450 (CYP) 3A4 activity. Studies have assessed the effects of various drugs on the pharmacokinetics of belumosudil, suggesting considerations for co-administration with other medications (Schueller et al., 2022).

3. Cardiovascular Applications

This compound has been studied for its potential effects on cardiac fibrosis. It is thought to alleviate cardiac fibrosis by inhibiting cardiac fibroblasts activation, which is a key event in pathological hypertrophic remodeling. This indicates a potential application of belumosudil in treating cardiac hypertrophy and fibrosis induced by myocardial pressure overload (Liu et al., 2022).

4. Bioavailability and Metabolic Profiling

Studies have been conducted to evaluate the absolute bioavailability, mass balance, and metabolic profiling of belumosudil in healthy subjects. These studies provide insights into the drug’s pharmacokinetics, distribution, and elimination, crucial for optimizing its clinical use. It was found that the majority of total radioactivity was recovered in feces, indicating minimal renal elimination, and several metabolites were identified in plasma and feces (Schueller et al., 2022).

5. Safety and Tolerability

Clinical trials have also focused on the safety and tolerability of belumosudil. For instance, a study assessed the drug's effect on QT/QTc intervals in healthy subjects, finding no clinically relevant effect on heart rate or cardiac conduction, which suggests a favorable safety profile (Schueller et al., 2022).

6. Economic Impact

Budget impact analysis has been conducted to evaluate the economic implications of using belumosudil for cGVHD treatment. This analysis helps understand the potential cost savings and healthcare resource utilization associated with the drug, which is vital for healthcare planning and policy-making (Bachier et al., 2021).

Mecanismo De Acción

Belumosudil inhibits rho-associated, coiled-coil containing protein kinase 2 (ROCK2) by downregulating STAT3’s pro­inflammatory response. The action leads to decreased type 17 and T follicular helper cells, which creates increased regulatory T cells via upregulation of STAT5 .

Safety and Hazards

Belumosudil may cause serious side effects. Some of the common side effects include infection, tiredness or weakness, nausea, diarrhea, shortness of breath, cough, swelling, bleeding, stomach (abdominal) pain, muscle or bone pain, headache, and high blood pressure . It is advised to avoid inhalation and contact with skin, eyes, and clothing .

Direcciones Futuras

Belumosudil was first approved by the FDA in July 2021, under the brand name Rezurock, for the treatment of chronic GVHD in patients who have tried and failed at least two prior lines of systemic therapy . In July 2022, Belumosudil was approved by Health Canada under the brand name RHOLISTIQ to treat the same condition in adult and pediatric patients 12 years or older . It is under regulatory review in Australia, Canada, the UK, and Switzerland for cGVHD .

Propiedades

IUPAC Name

2-[3-[5-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O2.CH4O3S/c1-16(2)29-25(33)15-34-20-6-3-5-17(12-20)26-27-14-21-23(7-4-8-24(21)31-26)30-19-9-10-22-18(11-19)13-28-32-22;1-5(2,3)4/h3-14,16,30H,15H2,1-2H3,(H,28,32)(H,29,33);1H3,(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNMZPDNJWWQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC=C3C(=N2)C=CC=C3NC4=CC5=C(C=C4)NN=C5.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2109704-99-4
Record name Belumosudil mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2109704994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Belumosudil mesylate
Reactant of Route 2
Reactant of Route 2
Belumosudil mesylate
Reactant of Route 3
Reactant of Route 3
Belumosudil mesylate
Reactant of Route 4
Reactant of Route 4
Belumosudil mesylate
Reactant of Route 5
Belumosudil mesylate
Reactant of Route 6
Reactant of Route 6
Belumosudil mesylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.